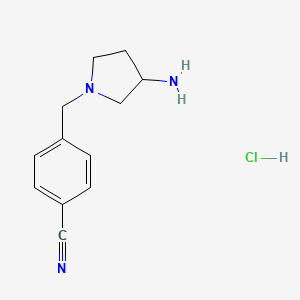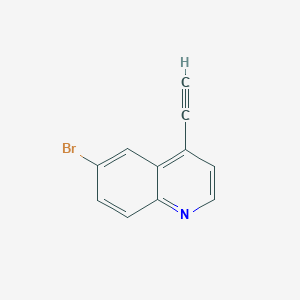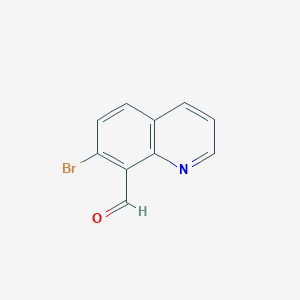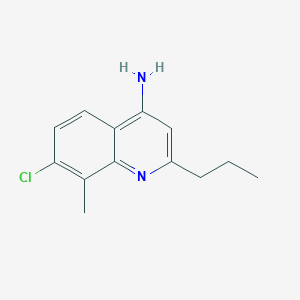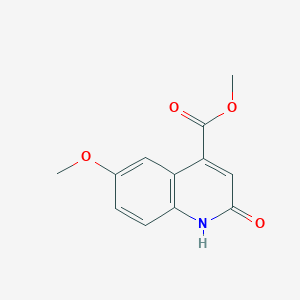![molecular formula C13H17ClN2 B11874015 5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine CAS No. 85691-41-4](/img/structure/B11874015.png)
5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-A]pyridine family. This compound is characterized by its unique structure, which includes a chlorinated pentyl chain attached to the imidazo[1,5-A]pyridine core. Imidazo[1,5-A]pyridines are known for their significant roles in various fields, including pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-methylimidazo[1,5-A]pyridine with 5-chloropentyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorinated pentyl chain can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The imidazo[1,5-A]pyridine core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar aprotic solvents at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce hydroxylated products .
Aplicaciones Científicas De Investigación
5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,5-A]pyridine: The parent compound without the chlorinated pentyl chain.
Pyrazolo[1,5-A]pyrimidine: A structurally similar compound with a pyrazole ring fused to a pyrimidine ring.
Uniqueness
5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine is unique due to the presence of the chlorinated pentyl chain, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
85691-41-4 |
|---|---|
Fórmula molecular |
C13H17ClN2 |
Peso molecular |
236.74 g/mol |
Nombre IUPAC |
5-(5-chloropentyl)-3-methylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C13H17ClN2/c1-11-15-10-13-8-5-7-12(16(11)13)6-3-2-4-9-14/h5,7-8,10H,2-4,6,9H2,1H3 |
Clave InChI |
WLGLTBFQICSZBV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C2N1C(=CC=C2)CCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B11873932.png)

![6'-Fluoro-1'-methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11873945.png)
![ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate](/img/structure/B11873961.png)
